
Acetic acid, (4-acetyl-3,5-dihydroxyphenoxy)-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (4-acetyl-3,5-dihydroxyphenoxy)-, monosodium salt is a chemical compound known for its unique properties and applications in various fields. It is also referred to as sodium 2-(4-acetyl-3,5-dihydroxy-phenoxy)acetate . This compound is characterized by its molecular structure, which includes an acetyl group, two hydroxyl groups, and a phenoxy group attached to an acetic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-acetyl-3,5-dihydroxyphenoxy)-, monosodium salt typically involves the reaction of 4-acetyl-3,5-dihydroxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The product is then purified through crystallization or other separation techniques to obtain the monosodium salt form.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, (4-acetyl-3,5-dihydroxyphenoxy)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenoxy derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, (4-acetyl-3,5-dihydroxyphenoxy)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of acetic acid, (4-acetyl-3,5-dihydroxyphenoxy)-, monosodium salt involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the acetyl group can undergo hydrolysis to release acetic acid, which may modulate biological pathways. The phenoxy group can interact with hydrophobic pockets in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, (4-acetyl-2,6-dihydroxyphenoxy)-, monosodium salt
- Acetic acid, (4-acetyl-3,5-dihydroxyphenoxy)-, monopotassium salt
- Acetic acid, (4-acetyl-3,5-dihydroxyphenoxy)-, monocalcium salt
Uniqueness
Acetic acid, (4-acetyl-3,5-dihydroxyphenoxy)-, monosodium salt is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
70413-05-7 |
|---|---|
Fórmula molecular |
C10H9NaO6 |
Peso molecular |
248.16 g/mol |
Nombre IUPAC |
sodium;2-(4-acetyl-3,5-dihydroxyphenoxy)acetate |
InChI |
InChI=1S/C10H10O6.Na/c1-5(11)10-7(12)2-6(3-8(10)13)16-4-9(14)15;/h2-3,12-13H,4H2,1H3,(H,14,15);/q;+1/p-1 |
Clave InChI |
WEJAAAHVPDRBIM-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1O)OCC(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


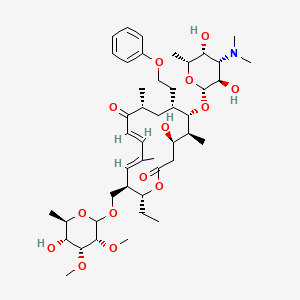
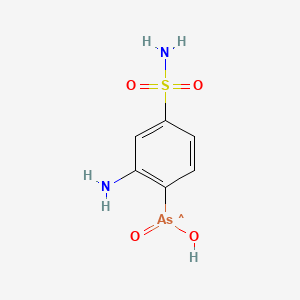

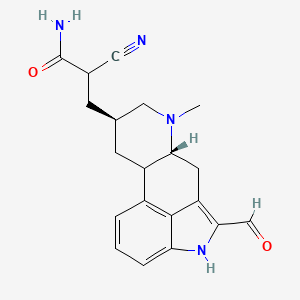
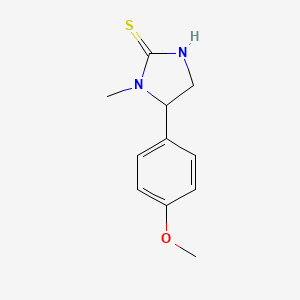
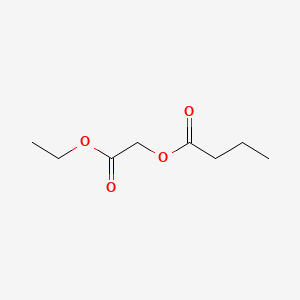
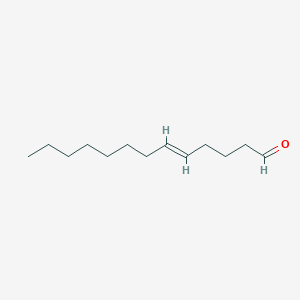

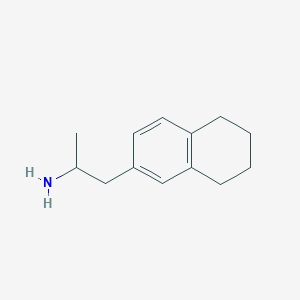
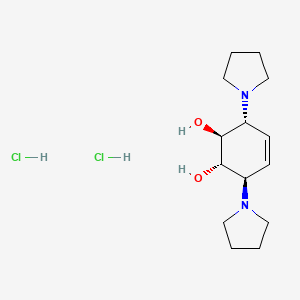


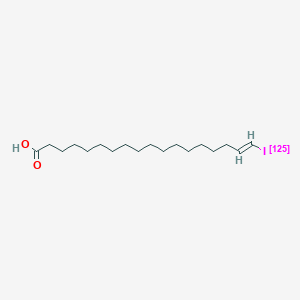
![2'-(Dibenzylamino)-6'-pyrrolidinylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12708551.png)
